molecular formula C17H22O B14272945 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one CAS No. 138307-90-1

3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one

Katalognummer: B14272945
CAS-Nummer: 138307-90-1
Molekulargewicht: 242.36 g/mol
InChI-Schlüssel: BDGNEHUWODQZJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one is a chemical compound with a complex structure that includes a cyclohexane ring substituted with three methyl groups and a phenylethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one typically involves the controlled hydrogenation of isophorone, followed by further chemical modifications. One common method includes the oxidation of 3,5,5-Trimethyl-2-cyclohexen-1-ol in the presence of palladium on activated charcoal under an ethylene atmosphere .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium on activated charcoal for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simpler analog with a similar cyclohexane ring structure but without the phenylethenyl group.

    Isophorone: A related compound used as a precursor in the synthesis of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one.

    3,5,5-Trimethyl-2-cyclohexen-1-ol: An intermediate in the synthesis of the target compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its combination of a cyclohexane ring with both methyl and phenylethenyl groups makes it a versatile compound in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

138307-90-1

Molekularformel

C17H22O

Molekulargewicht

242.36 g/mol

IUPAC-Name

3,3,5-trimethyl-5-(2-phenylethenyl)cyclohexan-1-one

InChI

InChI=1S/C17H22O/c1-16(2)11-15(18)12-17(3,13-16)10-9-14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3

InChI-Schlüssel

BDGNEHUWODQZJQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)CC(C1)(C)C=CC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.